4-benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine
Description
4-Benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine is a morpholine derivative featuring a benzyl group at the 4-position and a 2,2-dimethyl-1,3-dioxolane substituent at the 2-position. Key reported properties include:
The compound’s structure combines a morpholine ring with a dioxolane group, which may enhance solubility and stability.
Properties
IUPAC Name |
4-benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2)19-12-15(20-16)14-11-17(8-9-18-14)10-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEUZKCIAWBKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CN(CCO2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the morpholine ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce the corresponding alcohols .
Scientific Research Applications
4-benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-benzyl-2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Discrepancy noted: Expected molecular formula based on structure is likely C₁₆H₂₂NO₃ (MW ~276 g/mol).
Key Differences and Implications
Functional Groups: The boronic ester analogs (e.g., ) enable cross-coupling reactions (e.g., Suzuki-Miyaura), making them valuable in pharmaceutical synthesis. The sulfonyl derivative () exhibits higher electrophilicity, suitable for nucleophilic substitutions or sulfonamide drug development.
Synthesis Methods: Boronic esters are synthesized via boronylation, while sulfonyl derivatives require organometallic intermediates (e.g., aryl lithium). The target compound’s synthesis remains unspecified but may involve alkylation of morpholine with a benzyl-dioxolane precursor.
Applications :
- Boronic esters : Predominantly used in medicinal chemistry (e.g., kinase inhibitors or proteolysis-targeting chimeras).
- Sulfonyl derivatives : Intermediate in sulfonamide antibiotics or agrochemicals.
- Stereospecific analogs : Relevant in asymmetric synthesis or enantioselective drug design.
Research Findings and Data Trends
- Reactivity : Boronic esters (e.g., ) show higher reactivity in cross-coupling compared to the target compound’s dioxolane group.
- Stability : The dioxaborinan analog () may offer improved hydrolytic stability over dioxaborolan derivatives due to ring size.
- Biological Activity : Fluorine substitution () enhances metabolic stability and bioavailability in drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
